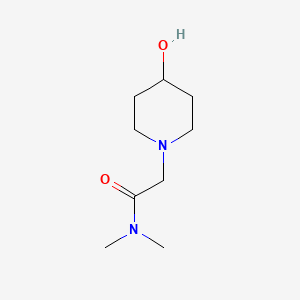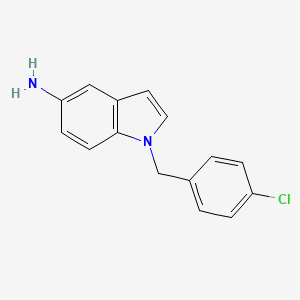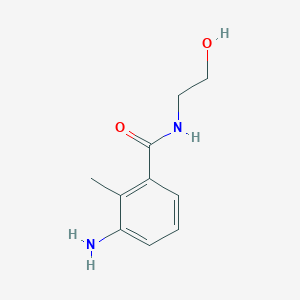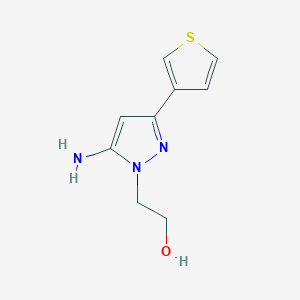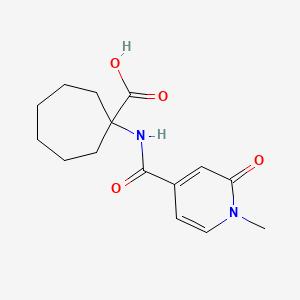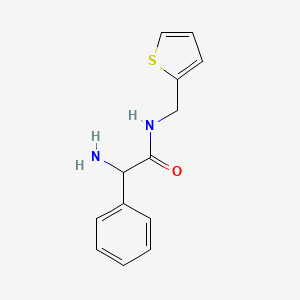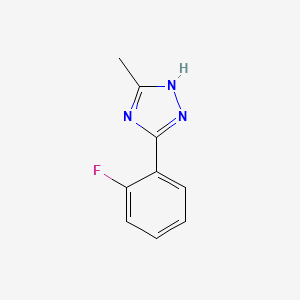![molecular formula C11H9N3OS2 B1523280 5-[2-(1,3-Benzotiazol-2-il)etil]-1,3,4-oxadiazol-2-tiol CAS No. 1283108-44-0](/img/structure/B1523280.png)
5-[2-(1,3-Benzotiazol-2-il)etil]-1,3,4-oxadiazol-2-tiol
Descripción general
Descripción
5-[2-(1,3-Benzothiazol-2-yl)ethyl]-1,3,4-oxadiazole-2-thiol is a useful research compound. Its molecular formula is C11H9N3OS2 and its molecular weight is 263.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-[2-(1,3-Benzothiazol-2-yl)ethyl]-1,3,4-oxadiazole-2-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[2-(1,3-Benzothiazol-2-yl)ethyl]-1,3,4-oxadiazole-2-thiol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antituberculosa
Los derivados de benzotiazol, incluido el compuesto en cuestión, han mostrado resultados prometedores en la lucha contra la tuberculosis. Estos compuestos exhiben actividad inhibitoria contra Mycobacterium tuberculosis. La relación estructura-actividad y los estudios de acoplamiento molecular sugieren que estos derivados pueden servir como inhibidores potentes con actividad antituberculosa mejorada .
Aplicaciones Antibacterianas
El potencial antibacteriano de los derivados de benzotiazol es significativo. Se ha informado que inhiben varias enzimas bacterianas, como la dihidroorotasa, la ADN girasa y la peptidil deformilasa, entre otras. Esta actividad de amplio espectro los hace valiosos en el desarrollo de nuevos agentes antibacterianos .
Propiedades Antifúngicas y Antimicrobianas
Los compuestos de benzotiazol también muestran actividades antifúngicas y antimicrobianas. Su capacidad para inhibir el crecimiento de hongos y la proliferación microbiana es crucial para aplicaciones en agricultura y medicina, donde la resistencia a los tratamientos existentes es una preocupación creciente .
Efectos Antioxidantes
Las propiedades antioxidantes de los derivados de benzotiazol son notables. Pueden neutralizar los radicales libres, que están implicados en diversas enfermedades y procesos de envejecimiento. Esto los convierte en posibles candidatos para su inclusión en productos farmacéuticos y nutracéuticos destinados a combatir el estrés oxidativo .
Usos Antiinflamatorios y Analgésicos
Estos compuestos han demostrado efectos antiinflamatorios y analgésicos, lo que sugiere su uso en el tratamiento de afecciones inflamatorias y el manejo del dolor. La modulación de las vías inflamatorias por los derivados de benzotiazol podría conducir a nuevas opciones terapéuticas .
Potencial Antidiabético
Los derivados de benzotiazol se han explorado por su potencial antidiabético. Pueden desempeñar un papel en el control de la diabetes al influir en varias vías biológicas asociadas con la enfermedad, ofreciendo una alternativa a los fármacos antidiabéticos actuales .
Actividades Anticancerígenas y Antiproliferativas
Las propiedades antiproliferativas de los derivados de benzotiazol los convierten en candidatos para la investigación del cáncer. Pueden inhibir el crecimiento de las células cancerosas, lo cual es esencial para el desarrollo de nuevos tratamientos oncológicos .
Aplicaciones Neuroprotectoras
Los compuestos que contienen benzotiazol se han estudiado por sus efectos neuroprotectores. Son prometedores para el tratamiento de enfermedades neurodegenerativas como el Parkinson y el Alzheimer al proteger las células neuronales del daño .
Mecanismo De Acción
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
tuberculosis . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
Biochemical Pathways
tuberculosis , suggesting that they may interfere with the biochemical pathways essential for the survival and replication of this bacterium.
Result of Action
tuberculosis , suggesting that they may induce cellular changes that inhibit the growth and replication of this bacterium.
Propiedades
IUPAC Name |
5-[2-(1,3-benzothiazol-2-yl)ethyl]-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3OS2/c16-11-14-13-9(15-11)5-6-10-12-7-3-1-2-4-8(7)17-10/h1-4H,5-6H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCVKVFFWRYYBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CCC3=NNC(=S)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-amino-3-(1-benzofuran-2-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1523198.png)
![4-[(3-Hydroxypropyl)sulfanyl]benzoic acid](/img/structure/B1523199.png)
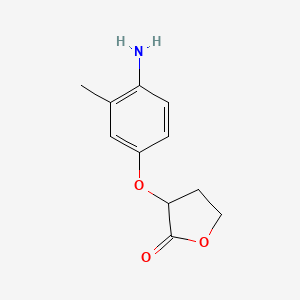
![1-Amino-3-[(4-methoxyphenyl)methoxy]propan-2-ol](/img/structure/B1523202.png)

![{[5-(4-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine](/img/structure/B1523205.png)
